4-Bromo-5-fluoro-2-methylaniline
Overview
Description
4-Bromo-5-fluoro-2-methylaniline is an aromatic amine derivative with the molecular formula C₇H₇BrFN. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the benzene ring, making it a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
4-Bromo-5-fluoro-2-methylaniline is a key ingredient for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
MDL compounds increase the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of SIRT6 by MDL compounds affects the biochemical pathway of histone deacetylation . This results in the suppression of tumor growth, as SIRT6 acts as a tumor suppressor .
Result of Action
The result of the action of this compound, through its role in the synthesis of MDL compounds, is the activation of SIRT6 . This leads to a decrease in histone levels in human hepatocellular carcinoma cells , thereby suppressing tumor growth .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-fluoro-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in cross-coupling reactions and nucleophilic substitutions is central to its biochemical activity . These interactions are critical for its role in various biochemical processes and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in research and therapeutic development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in cross-coupling reactions and nucleophilic substitutions is central to its role in these pathways . Understanding these metabolic interactions is crucial for its application in biochemical research and therapeutic development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its role in various biochemical processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-fluoro-2-methylaniline can be synthesized through various methods. One common approach involves the halogenation of 2-methylaniline. The process typically includes:
Nitration: Nitration of 2-methylaniline to form 2-methyl-4-nitroaniline.
Reduction: Reduction of the nitro group to an amine group, yielding 2-methyl-4-aminotoluene.
Halogenation: Bromination and fluorination of 2-methyl-4-aminotoluene to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The bromine substituent can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common reagents for these reactions include palladium catalysts for cross-coupling reactions and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-fluoro-2-methylaniline is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and activators.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-methylaniline can be compared with other similar compounds, such as:
- 4-Bromo-2,5-difluoroaniline
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2-fluoro-5-methylaniline
These compounds share similar halogenation patterns but differ in the position and type of substituents on the benzene ring. The unique combination of bromine, fluorine, and methyl groups in this compound provides distinct reactivity and applications .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZFTXACIZDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426944 | |
Record name | 4-bromo-5-fluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52723-82-7 | |
Record name | 4-bromo-5-fluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52723-82-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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